![molecular formula C12H14INO4 B3247565 3-Iodo-N-Cbz-DL-alanine methyl ester CAS No. 1822420-54-1](/img/structure/B3247565.png)
3-Iodo-N-Cbz-DL-alanine methyl ester
Overview
Description
3-Iodo-N-Cbz-DL-alanine methyl ester is a chemical compound with the molecular formula C12H14INO4 . It has a molecular weight of 363.15 . The compound is a white solid and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-iodopropanoate . This name gives us some insight into the structure of the molecule. It tells us that the molecule contains a methyl ester group (-COOCH3), an amino group (-NH2) that is protected by a benzyloxycarbonyl group, and an iodine atom on the third carbon of the propyl chain .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 363.15 .Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking medical attention if feeling unwell after inhalation .
properties
IUPAC Name |
methyl 3-iodo-2-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADXRZVJHPSEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CI)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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